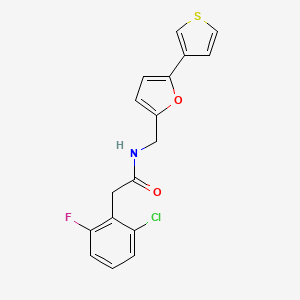
(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
1. Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal
Research indicates that the orexin-1 receptor (OX1R) plays a significant role in arousal-related processes, including stress. A study characterized a brain-penetrant, selective, and high-affinity OX1R antagonist, demonstrating its efficacy in preventing prolongation of sleep onset induced by psychological stress without affecting sleep duration. This suggests a novel therapeutic approach for various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
2. Antibacterial Activity of Quinazolinone Analogues
A study focused on the synthesis and evaluation of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues, demonstrating significant antibacterial activity against S. aureus and E. coli. This research highlights the potential of quinazolinone derivatives as potent antibacterial agents (Dhokale et al., 2019).
3. Spectroscopic Characterization and Molecular Docking
Another study conducted FT-IR, FT-Raman, and molecular docking analyses of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, a compound structurally related to the query. The research provided insights into the molecule's stability, electronic structure, and potential inhibitory activity against specific targets, underscoring the importance of such derivatives in medicinal chemistry (El-Azab et al., 2016).
4. Efficient Synthesis of Dihydroquinazolines
A study described a solvent- and catalyst-free synthesis of dihydroquinazolines from 2-aminobenzophenone and aldehydes under microwave irradiation, using urea as an environmentally benign ammonia source. This clean and simple reaction pathway emphasizes the role of green chemistry in synthesizing valuable quinazoline derivatives (Sarma & Prajapati, 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves the condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with p-tolyl isocyanate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "p-tolyl isocyanate", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with p-tolyl isocyanate in the presence of a suitable catalyst (e.g. triethylamine) to form the corresponding imine.", "Reduction of the imine using a reducing agent (e.g. sodium borohydride) to form the desired product, (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea." ] } | |
CAS番号 |
941895-71-2 |
製品名 |
(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea |
分子式 |
C24H22N4O2 |
分子量 |
398.466 |
IUPAC名 |
1-(4-methylphenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O2/c1-17-11-13-19(14-12-17)25-23(29)27-22-20-9-5-6-10-21(20)26-24(30)28(22)16-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H2,25,27,29) |
InChIキー |
KQBHQKJBSWDOKF-HPNDGRJYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



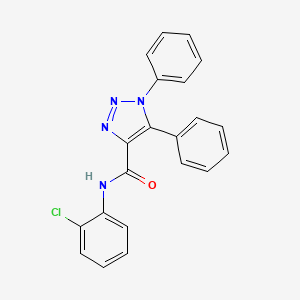
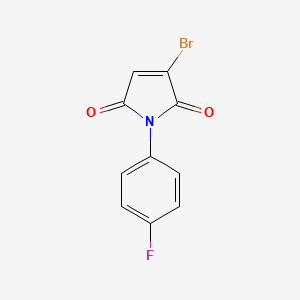



![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2716856.png)
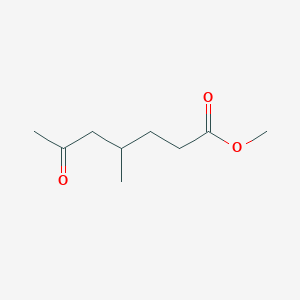
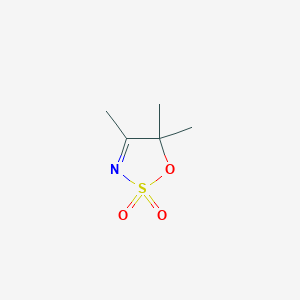
![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)
![(3,5-Dimethylphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2716863.png)
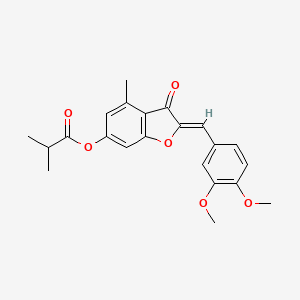
![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2716866.png)
